2-Phenoxyethyl-1,1,2,2-d4 alcohol
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Overview
Description
2-Phenoxyethyl-1,1,2,2-d4 alcohol is an isotopically labeled variant of phenoxyethanol, a common preservative and disinfectant used in the pharmaceutical and cosmetic industries. The compound has the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl-1,1,2,2-d4 alcohol typically involves the reaction of phenol with ethylene oxide in the presence of a deuterium source. The reaction is carried out under controlled conditions of temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl-1,1,2,2-d4 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenoxyethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides and halides are employed under basic conditions.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Various ether derivatives.
Scientific Research Applications
2-Phenoxyethyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl-1,1,2,2-d4 alcohol is similar to that of phenoxyethanol. It acts as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The presence of deuterium atoms does not significantly alter its antimicrobial properties but makes it useful for tracing and studying metabolic pathways .
Comparison with Similar Compounds
Phenoxyethanol: The non-deuterated form, commonly used as a preservative.
2-Phenoxyethylamine: A derivative used in organic synthesis.
Phenoxyacetic acid: An oxidation product used in herbicides.
Uniqueness: 2-Phenoxyethyl-1,1,2,2-d4 alcohol is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential. The deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and accurate analysis .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenoxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-KXGHAPEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.